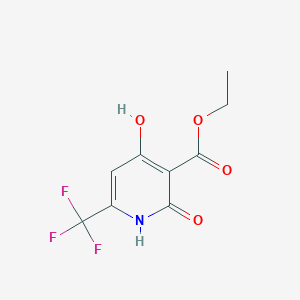

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLFXWQKMVHMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716468 | |

| Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947144-28-7 | |

| Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research who require a detailed understanding of the preparation of this and related trifluoromethyl-substituted pyridine derivatives. The synthesis of trifluoromethylpyridines is a critical area of research, as these structural motifs are key components in a wide array of active pharmaceutical and agrochemical ingredients[1][2].

The strategic incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. This compound, with its CAS Number 947144-28-7, serves as a versatile intermediate for the synthesis of more complex molecules[3][4][5]. This guide will detail a scientifically sound synthetic route, explain the underlying chemical principles, and provide a step-by-step protocol for its successful implementation.

Strategic Approach to Synthesis: The Cyclocondensation Pathway

The most effective and atom-economical approach to constructing the polysubstituted pyridine core of the target molecule is through a cyclocondensation reaction[2][6]. This strategy involves the formation of the heterocyclic ring from acyclic, trifluoromethyl-containing building blocks. Specifically, this guide will focus on a pathway that utilizes the well-established reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate), a powerful and commercially available fluorinated building block[7].

The chosen pathway is a base-catalyzed condensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl cyanoacetate. This reaction proceeds through a series of steps, including a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization to yield the stable dihydroxynicotinate ring system.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Caption: A schematic overview of the cyclocondensation reaction for the synthesis of this compound.

Mechanistic Insights and Rationale

The selection of a base catalyst, such as sodium ethoxide, is crucial for this transformation. The base serves two primary functions:

-

Deprotonation of Ethyl Cyanoacetate: The initial step involves the deprotonation of the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of two electron-withdrawing groups (the nitrile and the ester). This generates a highly nucleophilic enolate.

-

Knoevenagel Condensation: The enolate of ethyl cyanoacetate then attacks the electrophilic carbonyl carbon of ethyl 4,4,4-trifluoro-3-oxobutanoate. This is a classic Knoevenagel condensation, which, after dehydration, forms a carbon-carbon double bond.

-

Intramolecular Cyclization (Michael Addition): The resulting intermediate possesses a nucleophilic nitrogen (from the tautomerized enamine of the cyanoacetate moiety) and an electrophilic carbon within the α,β-unsaturated system. An intramolecular Michael addition then occurs, leading to the formation of the six-membered ring.

-

Tautomerization: The final product, this compound, exists in a stable tautomeric form, which is favored thermodynamically[4].

The choice of ethanol as a solvent is advantageous as it is the conjugate acid of the ethoxide base, which helps to maintain a stable reaction environment. The application of heat is generally required to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Purity |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | 184.11 g/mol | >98% |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 g/mol | >99% |

| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | >96% |

| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 200 proof |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | ~37% |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS grade |

| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol (100 mL). Stir the mixture until the sodium ethoxide is completely dissolved.

-

Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. After the addition is complete, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise over 30 minutes. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL). Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying and Characterization: Dry the solid product under vacuum to a constant weight. The final product, this compound, can be characterized by NMR spectroscopy, mass spectrometry, and melting point determination.

Data Summary

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Melting Point | To be determined experimentally |

| Purity (HPLC) | >97% |

| Molecular Formula | C9H8F3NO4[3] |

| Molecular Weight | 251.16 g/mol [3][5] |

Conclusion

The described cyclocondensation pathway provides a reliable and scalable method for the synthesis of this compound. The use of readily available and relatively inexpensive starting materials makes this an attractive route for both academic and industrial applications. The mechanistic understanding of the reaction allows for further optimization and adaptation for the synthesis of other substituted trifluoromethylpyridine derivatives, which continue to be of high interest in the development of new pharmaceuticals and agrochemicals[1][2][6].

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

Introduction

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural framework, featuring a trifluoromethyl group, two hydroxyl moieties, and an ethyl ester, presents a unique combination of electronic and steric properties. The trifluoromethyl group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and discusses its potential as a versatile building block for the synthesis of novel therapeutic agents. The methodologies described herein are designed to establish a self-validating system for the analysis of this and similar heterocyclic compounds, ensuring data integrity and reproducibility.

Molecular Structure and Isomerism

A critical feature of 2,4-dihydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-hydroxy-2-pyridone form. For this compound, this equilibrium is heavily favored towards the more stable 4-hydroxy-2-oxo-1,2-dihydropyridine tautomer, as dictated by the aromaticity and hydrogen bonding capabilities of the pyridone ring.[2] This is reflected in its formal IUPAC name: ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate .[2] Understanding this tautomerism is paramount for the accurate interpretation of spectroscopic data, particularly NMR and IR, as the observed signals will reflect the predominant pyridone structure.

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The following table summarizes the key known and computed physicochemical properties of this compound. Experimental values for melting point are inferred from closely related analogs, providing a scientifically grounded estimation.

| Property | Value | Source / Method |

| CAS Number | 947144-28-7 | [1][2][4] |

| Molecular Formula | C₉H₈F₃NO₄ | [1][2] |

| Molecular Weight | 251.16 g/mol | [1][2] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | [2] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from methyl analog |

| Melting Point | Estimated: 210-225 °C | Inferred from analogs[5][6] |

| Solubility | Expected: Soluble in polar organic solvents (Methanol, DMSO, DMF) | Inferred from methyl analog |

| XLogP3-AA | 1.4 | Computed by PubChem[2] |

| Hydrogen Bond Donors | 2 | Computed by PubChem[2] |

| Hydrogen Bond Acceptors | 5 | Computed by PubChem[2] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a detailed profile can be predicted based on its structure and data from analogous compounds.[7][8]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.0-13.0 (s, 1H): The acidic proton of the C4-hydroxyl group, likely broadened.

-

δ 11.0-12.0 (s, 1H): The N-H proton of the pyridone ring, exchangeable with D₂O.

-

δ 6.5-6.8 (s, 1H): The lone aromatic proton at the C5 position of the pyridine ring.

-

δ 4.2-4.4 (q, J=7.1 Hz, 2H): The methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 1.2-1.4 (t, J=7.1 Hz, 3H): The methyl protons (-OCH₂CH₃) of the ethyl ester.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165: Carbonyl carbon of the ethyl ester.

-

δ ~160: Carbonyl carbon (C2) of the pyridone ring.

-

δ ~155-160: C4 carbon bearing the hydroxyl group.

-

δ ~145: C6 carbon attached to the CF₃ group.

-

δ ~122 (q, J ≈ 275 Hz): Trifluoromethyl carbon.

-

δ ~100-105: C3 and C5 carbons.

-

δ ~61: Methylene carbon of the ethyl ester.

-

δ ~14: Methyl carbon of the ethyl ester.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

A single sharp singlet is expected for the -CF₃ group, typically between δ -60 to -70 ppm relative to CFCl₃.

-

-

FT-IR (ATR):

-

~3200-2800 cm⁻¹ (broad): O-H and N-H stretching vibrations.

-

~1720-1740 cm⁻¹: C=O stretching of the ethyl ester.

-

~1640-1660 cm⁻¹: C=O stretching of the pyridone ring.

-

~1600-1620 cm⁻¹: C=C stretching of the ring.

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the CF₃ group.

-

-

Mass Spectrometry (ESI-MS):

-

Positive Mode [M+H]⁺: Expected at m/z 252.04.

-

Negative Mode [M-H]⁻: Expected at m/z 250.03.

-

Experimental Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a novel chemical entity. The following workflow ensures that foundational physicochemical data is acquired logically and efficiently.

References

- 1. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]

- 6. Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate | 103900-77-2 [amp.chemicalbook.com]

- 7. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 8. shd-pub.org.rs [shd-pub.org.rs]

An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS Number: 947144-28-7), a pyridine derivative with significant potential in medicinal chemistry and drug discovery. By integrating established chemical principles with insights into its structural features, this document serves as a foundational resource for researchers exploring its synthesis, characterization, and potential biological applications.

Core Concepts: Structure, Tautomerism, and Physicochemical Properties

This compound is a multi-substituted pyridine derivative. Its structure is characterized by a central pyridine ring bearing a trifluoromethyl group at the 6-position, hydroxyl groups at the 2- and 4-positions, and an ethyl carboxylate group at the 3-position.[1][2]

A critical aspect of this molecule's chemistry is the existence of tautomers. Due to the presence of hydroxyl groups at the 2- and 4-positions of the pyridine ring, the compound can exist in equilibrium with its pyridone forms. The IUPAC name, ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate, reflects the stability of one of these tautomers.[3] In polar solvents, the pyridone tautomer is generally favored. This has significant implications for its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 947144-28-7 | [1][2] |

| Molecular Formula | C₉H₈F₃NO₄ | [1][2] |

| Molecular Weight | 251.16 g/mol | [1][2] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | [3] |

| Synonyms | This compound, 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester | [3] |

Synthesis and Characterization: A Proposed Pathway

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established cyclocondensation reactions for the formation of substituted pyridones.[4][5][6] This approach offers a logical pathway for researchers to produce the target compound.

A potential synthetic strategy involves a multi-component reaction, a powerful tool in medicinal chemistry for generating molecular diversity.[7] A likely pathway would be the condensation of ethyl 4,4,4-trifluoroacetoacetate with an amine source and a C3 fragment, which upon cyclization and aromatization (or tautomerization) would yield the desired dihydroxynicotinate framework. A related patent for the synthesis of a similar compound, ethyl 2-methyl-6-(trifluoromethyl)nicotinate, utilizes the condensation of ethyl acetoacetate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with an ammonium salt, which supports the feasibility of this type of reaction.[8]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl trifluoroacetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and a suitable base such as sodium ethoxide in anhydrous ethanol.

-

Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial Knoevenagel condensation.

-

Cyclization: Add a source of ammonia, such as ammonium acetate (2-3 equivalents), to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The product may precipitate upon neutralization.

-

Isolation and Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Analytical Characterization

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Recommended Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the proton at the 5-position of the pyridine ring, and broad signals for the hydroxyl/amide protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the trifluoromethyl group (quartet), carbonyl carbons of the ester and pyridone, and aromatic/olefinic carbons of the pyridine ring. |

| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A singlet corresponding to the CF₃ group. |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for O-H/N-H stretching (broad), C=O stretching (ester and amide/pyridone), C-F stretching, and C=C/C=N stretching of the aromatic ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation may involve the loss of the ethoxy group from the ester. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |

Potential Biological Activity and Screening Protocols

The structural motifs present in this compound suggest its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and antimicrobial research.

The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates.[9] Furthermore, various nicotinic acid derivatives have demonstrated significant anti-inflammatory and antimicrobial activities.[10][11][12][13][14]

Proposed In Vitro Screening for Anti-Inflammatory Activity

A primary assessment of anti-inflammatory potential can be conducted using cell-based assays that measure the inhibition of inflammatory mediators.

Anti-Inflammatory Screening Workflow

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Anti-Inflammatory Assay Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

-

Plating: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess assay. A reduction in nitric oxide levels compared to the LPS-only control indicates anti-inflammatory activity.

-

Cytokine Analysis: The supernatant can also be used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Proposed In Vitro Screening for Antimicrobial Activity

The antimicrobial potential of the compound can be assessed against a panel of pathogenic bacteria and fungi using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[15][16]

Step-by-Step Antimicrobial Assay Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a dihydroxypyridine core and a trifluoromethyl substituent provides a compelling starting point for medicinal chemistry campaigns. The proposed synthetic route offers a practical approach for its preparation, and the outlined screening protocols provide a clear framework for evaluating its potential anti-inflammatory and antimicrobial properties. Further research into the synthesis of analogs and a more in-depth investigation of its mechanism of action are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of multi ring-fused 2-pyridones via an acyl-ketene imine cyclocondensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 8. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 9. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Magnetically directed antioxidant and antimicrobial agent: synthesis and surface functionalization of magnetite with quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curcumin-Functionalized Graphene Oxide Strongly Prevents Candida parapsilosis Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. This guide covers the molecule's structural features, including its tautomeric nature, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and anticipated spectroscopic characteristics. Furthermore, it explores the potential biological activities and therapeutic applications of this compound, drawing parallels with other trifluoromethyl-substituted nicotinates and dihydroxypyridine derivatives. The insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Trifluoromethyl-Substituted Nicotinates in Drug Discovery

The incorporation of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in modern drug design. This is due to the unique properties conferred by the -CF3 group, which can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into the nicotinate scaffold, a privileged structure in medicinal chemistry, the trifluoromethyl group can profoundly influence the molecule's electronic properties and biological activity. This compound (CAS No. 947144-28-7) emerges as a compound of interest at the intersection of these two key medicinal chemistry motifs. Its structure, featuring a trifluoromethyl group, a dihydroxypyridine core, and an ethyl ester, presents multiple avenues for chemical modification and biological interaction. Although detailed studies on this specific molecule are not widely reported, its structural similarity to other biologically active nicotinates suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed, albeit partially predictive, technical overview to stimulate and support further research into this promising compound.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

This compound possesses the molecular formula C9H8F3NO4 and a molecular weight of 251.16 g/mol .[1][2][3] A critical aspect of its structure is the existence of tautomeric forms. The dihydroxypyridine core can exist in equilibrium with its pyridone forms. The IUPAC name, ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate, indicates that the 2-pyridone tautomer is considered the more stable form.[3] This tautomerism is a key determinant of the molecule's chemical reactivity and its potential interactions with biological macromolecules.

Diagram 1: Tautomeric Forms of this compound

Caption: Tautomeric equilibrium between the dihydroxy and the more stable pyridone form.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the physicochemical properties of this compound are largely predicted based on its structure. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 251.16 g/mol | [1][2][3] |

| Molecular Formula | C9H8F3NO4 | [1][2][3] |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 81.4 Ų | PubChem |

These predicted properties suggest that the molecule has moderate lipophilicity and a sufficient number of hydrogen bond donors and acceptors to engage in interactions with biological targets.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely involve a condensation reaction between ethyl 3-amino-4,4,4-trifluorocrotonate and a malonic acid derivative, followed by cyclization.

Diagram 2: Proposed Synthetic Workflow

Caption: A logical workflow for the proposed synthesis and characterization.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl 3-amino-4,4,4-trifluorocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for recrystallization)

-

Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (250 mL).

-

Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) to the ethanol and stir until dissolved. To this solution, add ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 equivalent) followed by diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture with 2M hydrochloric acid until a precipitate forms (typically pH 2-3).

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Self-Validation: The success of the synthesis should be validated at each step. The formation of the product can be monitored by TLC. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, MS, and IR).

Spectroscopic Characterization (Anticipated)

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl ester protons. A singlet for the proton at the 5-position of the pyridine ring and a broad singlet for the N-H proton of the pyridone tautomer are also anticipated. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the ester and the pyridone ring, the carbons of the pyridine ring (with the carbon attached to the -CF3 group showing a quartet due to C-F coupling), and the carbons of the ethyl group.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 252.04. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and potentially fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H and O-H stretching (as a broad band), C=O stretching of the ester and the pyridone, and C-F stretching of the trifluoromethyl group.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

-

Anticancer Activity: Many pyridine and nicotinate derivatives exhibit anticancer properties. The presence of the trifluoromethyl group can enhance this activity.

-

Anti-inflammatory Effects: Nicotinic acid and its derivatives are known to have anti-inflammatory effects.

-

Enzyme Inhibition: The dihydroxypyridine core can act as a scaffold for designing inhibitors of various enzymes, such as kinases and integrases.

-

Antimicrobial Properties: Nicotinic acid derivatives have been investigated for their antibacterial and antifungal activities.[5]

The molecule serves as a versatile scaffold for further chemical modifications to explore these and other potential therapeutic applications.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential in drug discovery. This technical guide, by synthesizing available information on analogous structures, provides a foundational understanding of its molecular properties, a plausible synthetic route, and anticipated spectroscopic characteristics. The presence of the trifluoromethyl group and the dihydroxypyridine core suggests a range of potential biological activities that warrant further investigation. It is hoped that this guide will serve as a catalyst for future research into this promising molecule and its derivatives, ultimately leading to the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound belonging to the nicotinic acid ester family. Its chemical structure, characterized by a dihydroxypyridine core, an ethyl ester group, and a trifluoromethyl (CF3) moiety, suggests a rich potential for biological activity. The presence of the electron-withdrawing trifluoromethyl group is known to significantly enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the predicted biological activities of this compound based on the known therapeutic actions of structurally similar molecules. We will delve into its potential as an anti-inflammatory and antimicrobial agent, propose putative mechanisms of action, and provide detailed experimental protocols for its biological evaluation.

Predicted Biological Activities

While direct experimental data on this compound is limited in publicly available literature, the chemical scaffold allows for strong predictive insights into its potential therapeutic applications. The primary predicted activities are in the realms of anti-inflammatory and antimicrobial action.

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives. The substitution with a trifluoromethyl group, as seen in related compounds, has been shown to potentiate this activity. It is hypothesized that this compound may act as an inhibitor of key inflammatory mediators.

Antimicrobial Potential

The incorporation of a trifluoromethyl group into heterocyclic structures is a well-established strategy in the development of antimicrobial agents. This functional group can enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Therefore, it is plausible that this compound exhibits activity against a range of bacterial and fungal pathogens.

Proposed Mechanism of Action: A Focus on Anti-inflammatory Pathways

Based on the activities of analogous compounds, a primary putative mechanism of anti-inflammatory action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

In Vitro COX-2 Inhibition Assay

This assay will determine the compound's ability to selectively inhibit the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either the test compound, positive control, or vehicle control (DMSO).

-

Add the COX-2 enzyme to each well and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for 2 minutes at 25°C.

-

Stop the reaction by adding a saturated stannous chloride solution.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method will determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Add the microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Summary of Predicted Biological Activities and Structural Analogs

The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a rationale for the predicted activities of the target compound.

| Compound Name | Structure | Reported Biological Activity | Reference |

| Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | A pyridine ring with an ethyl ester, a hydroxyl group, and a trifluoromethyl group at position 5. | Potential antimicrobial and anti-inflammatory activities. The trifluoromethyl group enhances lipophilicity, potentially improving interaction with lipid membranes and proteins. | [2] |

| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | A pyridine ring with an ethyl ester, a methyl group, and a trifluoromethyl group at position 6. | Possesses potential anti-inflammatory and analgesic properties. The trifluoromethyl group may improve bioavailability. | [3] |

| Various Nicotinate Derivatives | Nicotinic acid scaffold with various substitutions. | Potent COX-2 inhibitory activity, suggesting a role as anti-inflammatory agents. Some derivatives showed comparable or better activity than reference drugs like celecoxib. | [1][4] |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Pyrazole derivatives with a trifluoromethylphenyl substitution. | Effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA. Some compounds were more effective than vancomycin at eradicating biofilms. | [5] |

| Trifluoromethyl and Trifluoromethoxy Substituted Chalcones | Chalcone derivatives bearing trifluoromethyl or trifluoromethoxy substituents. | Demonstrated antibacterial and antifungal activity against pathogenic strains. The trifluoromethoxy group was generally more effective. | [6][7] |

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related trifluoromethyl-substituted nicotinic acid derivatives, this compound is predicted to possess significant anti-inflammatory and antimicrobial properties. The proposed mechanisms of action, particularly the inhibition of the COX-2 enzyme, provide a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a clear path for the empirical validation of these predicted activities. Further research, including synthesis, in vitro and in vivo testing, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Investigating Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate as a Modulator of the Hypoxia-Inducible Factor Pathway

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide delineates the scientific rationale and provides a comprehensive experimental framework for investigating the therapeutic potential of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. Based on its structural analogy to known 2-oxoglutarate (2-OG) competitive inhibitors, we hypothesize that this molecule acts as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, thereby stabilizing the alpha subunit of hypoxia-inducible factor (HIF-1α). Stabilization of HIF-1α holds significant therapeutic promise for conditions such as anemia of chronic kidney disease and ischemic disorders. This document provides detailed, field-proven methodologies for the in vitro and in-cell validation of this hypothesis, from initial enzyme inhibition assays to the assessment of downstream functional consequences. It is designed to empower researchers to systematically evaluate the potential of this and similar compounds as novel therapeutics targeting the HIF pathway.

Introduction: The Scientific Premise

This compound is a pyridine derivative with structural features that suggest a compelling, yet unexplored, biological activity. The presence of the dihydroxy-nicotinate scaffold is of particular interest. This motif is a known iron-chelating moiety and is structurally reminiscent of 2-oxoglutarate, a key co-substrate for a large family of non-heme iron-dependent dioxygenases. A prominent and therapeutically relevant subfamily of these enzymes is the prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).

The trifluoromethyl group, a common bioisostere in medicinal chemistry, is known to enhance the metabolic stability and biological activity of parent molecules.[1][2] Its incorporation into the nicotinic acid backbone may potentiate the interaction with the target enzyme.

Our central hypothesis is that this compound functions as a competitive inhibitor of PHDs, leading to the stabilization of HIF-1α. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid proteasomal degradation via the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex.[3][4] By inhibiting PHDs, HIF-1α can evade degradation, translocate to the nucleus, and activate the transcription of a host of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[5][6] This mechanism of action forms the basis of a new class of drugs, the HIF-PH inhibitors, for the treatment of anemia associated with chronic kidney disease.[5][7]

This guide provides a roadmap for the systematic investigation of this compound as a potential PHD inhibitor and HIF-1α stabilizer.

The Hypoxia-Inducible Factor (HIF) Pathway: A Prime Therapeutic Target

The HIF-1 signaling cascade is a master regulator of the cellular response to low oxygen tension (hypoxia). HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). The stability of HIF-1α is tightly regulated by the PHD enzymes in an oxygen-dependent manner.

Diagram 1: The HIF-1α Regulation Pathway

Caption: Regulation of HIF-1α stability under normoxic and hypoxic/PHD-inhibited conditions.

Experimental Validation Workflow

A tiered approach is recommended to efficiently evaluate the therapeutic potential of this compound.

Diagram 2: Experimental Workflow

Caption: A tiered experimental workflow for the validation of a novel PHD inhibitor.

Tier 1: In Vitro PHD Enzyme Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of PHDs, with PHD2 being the most important isoform for HIF-1α regulation.[8]

Protocol: Homogeneous Proximity-Based PHD2 Inhibition Assay (e.g., AlphaScreen)

-

Reagents and Materials:

-

Recombinant human PHD2 enzyme.

-

Biotinylated HIF-1α peptide substrate (containing the hydroxylation motif).

-

2-Oxoglutarate (2-OG), Ascorbate, Fe(II).

-

Anti-hydroxyprolyl-HIF-1α antibody.

-

AlphaLISA acceptor beads conjugated to a secondary antibody.

-

Streptavidin-coated donor beads.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).[9]

-

384-well microplates.

-

This compound (test compound).

-

Known PHD inhibitor (e.g., Roxadustat) as a positive control.[10]

-

DMSO as a vehicle control.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and controls in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant PHD2, ascorbate, and Fe(II).

-

Add the test compound or controls to the wells.

-

Initiate the reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-OG.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the anti-hydroxyprolyl-HIF-1α antibody and incubate.

-

Add the AlphaLISA acceptor beads and incubate.

-

Add the Streptavidin-coated donor beads under subdued light and incubate.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression model (four-parameter logistic fit).

-

Table 1: Representative Data for PHD2 Inhibition Assay

| Compound | IC50 (µM) |

| This compound | Experimental Value |

| Roxadustat (Positive Control) | ~1-10[10] |

| Vehicle (DMSO) | No Inhibition |

Tier 2: Cell-Based HIF-1α Stabilization Assay

Following the confirmation of direct enzyme inhibition, the next critical step is to assess the compound's ability to stabilize HIF-1α in a cellular context.

Protocol: Western Blot for HIF-1α Accumulation

-

Cell Culture:

-

Use a relevant cell line, such as HeLa (human cervical cancer) or HEK293 (human embryonic kidney) cells.[10]

-

Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 4-8 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl2 or a known PHD inhibitor).[11]

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Harvest the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the HIF-1α band intensity to the loading control.

-

Express the results as fold change relative to the vehicle-treated control.

-

Tier 3: Functional Downstream Assays

To confirm that the stabilized HIF-1α is transcriptionally active, it is essential to measure the expression of its downstream target genes.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression

-

Cell Treatment and RNA Extraction:

-

Treat cells with the test compound as described in the Western blot protocol (a longer incubation of 16-24 hours may be necessary).

-

Extract total RNA from the cells using a commercial kit (e.g., RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Perform qPCR using a SYBR Green-based master mix and primers specific for HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1), and EPO in appropriate cell lines like Hep3B).

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Run the qPCR on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Present the data as fold change in mRNA expression compared to the vehicle control.

-

Table 2: Representative Data for Target Gene Expression

| Treatment | VEGFA mRNA (Fold Change) | EPO mRNA (Fold Change) |

| Vehicle (DMSO) | 1.0 | 1.0 |

| Test Compound (10 µM) | Experimental Value | Experimental Value |

| Test Compound (50 µM) | Experimental Value | Experimental Value |

| Positive Control | Expected Increase | Expected Increase |

Tier 4: In Vivo Proof of Concept

If the in vitro and in-cell data are promising, the next step is to evaluate the compound's efficacy in a relevant animal model. For a PHD inhibitor, a key in vivo endpoint is the stimulation of erythropoietin (EPO) production.[12]

Protocol: In Vivo EPO Induction in Mice

-

Animal Model:

-

Use C57BL/6 mice.[12]

-

Acclimatize the animals and maintain them under standard laboratory conditions.

-

-

Dosing and Sample Collection:

-

Administer this compound orally or via intraperitoneal injection at various doses.

-

Include a vehicle control group.

-

Collect blood samples at different time points post-administration (e.g., 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma.

-

-

EPO Measurement:

-

Measure the plasma EPO levels using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the plasma EPO concentration against time for each dose group.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the EPO induction compared to the vehicle control.

-

Conclusion and Future Directions

This guide outlines a robust and logical progression of experiments to thoroughly investigate the potential of this compound as a novel PHD inhibitor. Positive results from this workflow would provide strong evidence for its therapeutic potential in diseases characterized by anemia or ischemia. Subsequent studies could explore its isoform selectivity among the PHDs, its pharmacokinetic and pharmacodynamic properties, and its efficacy in disease-specific animal models. The structural features of this compound, combined with the proposed systematic evaluation, offer an exciting opportunity for the discovery of new chemical entities targeting the HIF pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilizing HIF to Ameliorate Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of hypoxia-inducible factor stabilizers in the treatment of anemia in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1] This guide focuses on a promising, yet underexplored, chemical entity: Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate . This molecule merges the biologically relevant 2,4-dihydroxypyridine core with the advantageous –CF3 group, presenting a compelling scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an in-depth exploration of its potential as a targeted therapeutic agent, with a primary focus on the inhibition of human Dihydroorotate Dehydrogenase (DHODH).

The Strategic Value of the 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate Scaffold

The title compound, identified by CAS Number 947144-28-7, possesses a molecular formula of C9H8F3NO4 and a molecular weight of 251.16 g/mol .[2][3][4] It exists in a tautomeric equilibrium between the dihydroxy form and the more stable 4-hydroxy-2-oxo-1,2-dihydropyridine form, a common characteristic of 2,4-dihydroxypyridines.[5]

The therapeutic potential of this scaffold is rooted in two key features:

-

The 2,4-Dihydroxynicotinate Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, allow it to interact with a variety of biological targets.[6] Analogs, such as Ethyl 2,4-dihydroxy-6-methylnicotinate, have been utilized as key building blocks for compounds with potential antitumor and bactericidal properties.[6]

-

The Trifluoromethyl Group (–CF3): The introduction of a –CF3 group at the 6-position of the pyridine ring is a deliberate design choice. This powerful electron-withdrawing group can significantly alter the molecule's physicochemical properties. In medicinal chemistry, trifluoromethylation is a well-established strategy to:

-

Increase Metabolic Stability: The C-F bond is exceptionally strong, making the –CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the drug's half-life.

-

Enhance Lipophilicity: The –CF3 group increases the molecule's oil-water partition coefficient (logP), which can improve its ability to cross cellular membranes and reach intracellular targets.[1]

-

Modulate pKa: The electron-withdrawing nature of the –CF3 group can lower the pKa of nearby acidic or basic centers, influencing ionization state and target binding.

-

Improve Binding Affinity: The unique electronic and steric properties of the –CF3 group can lead to more potent interactions with protein targets through favorable electrostatic or hydrophobic contacts.

-

Table 1: Physicochemical Properties of Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

| Property | Value | Source |

| CAS Number | 947144-28-7 | PubChem[4] |

| Molecular Formula | C9H8F3NO4 | PubChem[4] |

| Molecular Weight | 251.16 g/mol | PubChem[4] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | PubChem[4] |

| SMILES | CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O | PubChem[4] |

Proposed Synthesis Methodology

The proposed method is a one-pot cyclocondensation reaction, a variation of the Hantzsch pyridine synthesis, which is highly efficient for constructing functionalized pyridine rings.[8][9][10] The key starting materials are Ethyl 4,4,4-trifluoroacetoacetate (a trifluoromethyl-containing β-ketoester) and Ethyl 3-amino-3-(ethoxycarbonyl)acrylate (or a similar malonic ester derivative).

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via base-catalyzed cyclocondensation.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Ethyl 3-amino-3-(ethoxycarbonyl)acrylate (1.0 eq)

-

Sodium Ethoxide (NaOEt) (1.2 eq)

-

Anhydrous Ethanol (Reaction Solvent)

-

Hydrochloric Acid (HCl), 2M (for acidification)

-

Deionized Water

Procedure:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagent Addition: Under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol. To this solution, add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise while stirring.

-

Condensation: Following the addition, add Ethyl 3-amino-3-(ethoxycarbonyl)acrylate (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in a minimal amount of deionized water. Cool the solution in an ice bath.

-

Precipitation: Slowly acidify the aqueous solution by adding 2M HCl dropwise with vigorous stirring. The target compound will precipitate out of the solution as the pH decreases. Continue adding acid until a pH of 2-3 is reached.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum at 50-60 °C to yield the final compound.

Rationale for Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the β-ketoester, initiating the condensation cascade.

-

Anhydrous Ethanol: The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the esters and the base.

-

Acidification: This step is crucial to neutralize the reaction mixture and protonate the dihydroxypyridine ring, causing the product, which is less soluble in acidic water, to precipitate.

Primary Biological Target and Mechanism of Action: DHODH Inhibition

The structural similarity of the dihydroxynicotinate scaffold to key biological molecules makes it a prime candidate for enzyme inhibition. A particularly compelling target for this class of compounds is human Dihydroorotate Dehydrogenase (hDHODH) .

hDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4] This pathway is essential for the production of uridine and cytidine, which are required for DNA and RNA synthesis.

Diagram 2: The Role of hDHODH in Pyrimidine Synthesis

Caption: Inhibition of hDHODH blocks pyrimidine synthesis.

Therapeutic Rationale:

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[4] Normal, quiescent cells can often rely on salvage pathways. This metabolic vulnerability creates a therapeutic window. By inhibiting hDHODH, derivatives of this compound could selectively starve malignant or hyper-proliferative cells of the essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis.

This mechanism of action is clinically validated. The drug Leflunomide (and its active metabolite, teriflunomide) is a known DHODH inhibitor used to treat rheumatoid arthritis. More recently, inhibitors with a 2-hydroxypyrazolo[1,5-a]pyridine scaffold have shown potent anti-leukemic activity by inducing differentiation in acute myeloid leukemia (AML) cells.[1][2]

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the title compound is unavailable, we can extrapolate key principles from related chemical series to guide future optimization efforts.

-

C6-Position (Trifluoromethyl Group): The –CF3 group is critical. Its lipophilicity is expected to enhance cell permeability, which is crucial for reaching the mitochondrial hDHODH enzyme.[2] Its electron-withdrawing character likely contributes to the overall electronic profile required for binding. Future analogs should explore other small, lipophilic, and electron-withdrawing groups at this position to fine-tune activity.

-

C3-Position (Ethyl Ester): The ester group at the C3-position is a key interaction point in many dihydropyridine-based inhibitors. It can act as a hydrogen bond acceptor. The size and nature of this ester (e.g., methyl, ethyl, tert-butyl) can be varied to optimize steric fit and interactions within the enzyme's binding pocket. Conversion of the ester to a carboxamide could introduce additional hydrogen bonding capabilities and alter solubility.

-

C2 and C4-Positions (Hydroxyl Groups): The 2- and 4-hydroxyl groups (or their keto tautomers) are essential pharmacophoric features. They can act as both hydrogen bond donors and acceptors, mimicking the interactions of the natural substrate, dihydroorotate. These groups are critical for anchoring the molecule within the active site and should likely be conserved in initial analog designs.

Future Work:

-

Synthesis and Confirmation: The primary step is to synthesize the title compound using the proposed protocol and confirm its structure via NMR, Mass Spectrometry, and IR spectroscopy.

-

In Vitro Enzyme Assays: The synthesized compound and its analogs should be tested for their inhibitory activity against purified hDHODH to determine IC50 values.

-

Cell-Based Assays: Potent inhibitors should be advanced to cell-based assays using relevant cell lines (e.g., AML cell lines like THP-1) to assess their anti-proliferative and pro-differentiating effects.

-

Lead Optimization: A systematic medicinal chemistry campaign, guided by the SAR principles outlined above, should be undertaken to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a highly promising, yet underexplored, scaffold for drug discovery. By combining the privileged 2,4-dihydroxynicotinate core with the powerful trifluoromethyl group, this molecule is rationally designed to target key enzymes in pathways critical for disease progression. The proposed synthesis is straightforward and leverages well-established chemical principles. The strong rationale for targeting hDHODH in oncology and autoimmune diseases provides a clear path for biological evaluation. This technical guide serves as a foundational document to stimulate and direct further research into this compelling class of compounds, paving the way for the development of next-generation targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]

- 7. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. fiveable.me [fiveable.me]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate in Organic Solvents

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Candidates

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success. Among these, solubility stands as a cornerstone, profoundly influencing a drug's bioavailability, formulation possibilities, and overall therapeutic efficacy.[1][2][3] Poor solubility can present significant hurdles, leading to diminished absorption and erratic dosing, ultimately impeding the progression of an otherwise promising candidate.[4][5] This guide provides a comprehensive framework for characterizing the solubility profile of a key fluorinated heterocyclic compound, Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, in a range of common organic solvents. For researchers and drug development professionals, understanding this profile is not merely an academic exercise but a critical step in unlocking the therapeutic potential of this and similar molecules.

Introduction to this compound: A Compound of Interest

This compound is a nicotinic acid derivative with the following key identifiers:

| Property | Value |

| Chemical Formula | C₉H₈F₃NO₄ |

| Molecular Weight | 251.16 g/mol |

| CAS Number | 947144-28-7 |

| Synonyms | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

The presence of a trifluoromethyl group is of particular interest in medicinal chemistry. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7][8] The dihydroxy-nicotinate core suggests potential for various intermolecular interactions, including hydrogen bonding, which will play a crucial role in its solubility behavior. A thorough understanding of its solubility is therefore essential for its progression in pharmaceutical development, from early-stage screening to formulation.[1][2][4]

Theoretical Underpinnings of Solubility: A Predictive Framework

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[9][10] A more nuanced understanding requires consideration of several intermolecular forces and molecular properties:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols, will more readily dissolve polar solutes through dipole-dipole interactions. Nonpolar solvents, like hexane, are better suited for dissolving nonpolar solutes.

-

Hydrogen Bonding: The presence of hydrogen bond donors (-OH, -NH) and acceptors (O, N) in this compound suggests a high capacity for hydrogen bonding. Solvents that can participate in hydrogen bonding (e.g., ethanol, methanol) are likely to be effective at solvating this molecule.

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[11]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[11]

Based on the structure of this compound, we can hypothesize that it will exhibit favorable solubility in polar, protic solvents due to its hydroxyl groups and the ester functionality. Its solubility in nonpolar solvents is expected to be limited.

A Proposed Experimental Workflow for Solubility Determination

The following details a robust, step-by-step methodology for accurately determining the solubility profile of this compound. This workflow is designed to be self-validating by incorporating equilibrium confirmation and precise analytical quantification.

Caption: Experimental Workflow for Solubility Determination.

Materials and Equipment

-

This compound (purity >95%)

-

A selection of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer

-

Volumetric flasks and pipettes

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3]

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be employed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or quantitative NMR, to determine the concentration of the dissolved compound.[11] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Analysis and Presentation

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results should be expressed in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). It is recommended to perform each experiment in triplicate to ensure the reproducibility of the results.

The collected data should be summarized in a clear and concise table for easy comparison.

Table 1: Proposed Data Summary for the Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | 6.6 | High | To be determined |

| Ethanol | 5.2 | High | To be determined |

| Acetone | 5.1 | Moderate-High | To be determined |

| Isopropanol | 4.3 | Moderate | To be determined |

| Ethyl Acetate | 4.3 | Moderate-Low | To be determined |

| Dichloromethane | 3.4 | Low | To be determined |

| Toluene | 2.4 | Very Low | To be determined |

| Hexane | 0.0 | Insoluble | To be determined |

Interpreting the Solubility Profile: From Data to Application

The experimentally determined solubility profile will provide invaluable insights for subsequent stages of drug development:

-